molecular formula C5H6N2OS2 B1347934 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide CAS No. 126106-28-3

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide

Cat. No.: B1347934
CAS No.: 126106-28-3
M. Wt: 174.2 g/mol
InChI Key: LAQFXEPTZXJKAI-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is a sulfur-containing heterocyclic compound with the molecular formula C₅H₆N₂OS₂ and a molecular weight of 174.24 g/mol (CAS: 126106-28-3) . The compound features a 1,3-thiazole core substituted with a hydroxy group at the 4-position and an ethanethioamide side chain at the 2-position.

The thiazole moiety is a common pharmacophore in medicinal chemistry, often associated with antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name

2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS2/c6-3(9)1-5-7-4(8)2-10-5/h2,8H,1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQFXEPTZXJKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=S)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363247
Record name 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126106-28-3
Record name 2-(4-hydroxy-1,3-thiazol-2-yl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Hantzsch Thiazole Synthesis

The most common approach to synthesize 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide involves the Hantzsch thiazole synthesis, which is a cyclization reaction between α-haloketones and thioamides.

  • Step 1: Preparation of Thioamide Intermediate
    Starting from 2-(4-methoxyphenyl)acetic acid, conversion to the corresponding acyl chloride is achieved by refluxing with thionyl chloride. The acyl chloride is then reacted with ammonia to form the amide, which is subsequently thiolated using Lawesson’s reagent to yield the thioamide intermediate.

    • Reaction conditions: reflux in toluene, inert atmosphere (argon), use of Lawesson’s reagent as thiolation agent.
    • Yield: High yields reported for thioamide formation (~95%).
  • Step 2: Cyclization to Thiazole
    The thioamide intermediate undergoes cyclization with α-haloketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under reflux conditions to form the thiazole ring.

    • Reaction conditions: reflux in toluene, Lawesson’s reagent may also facilitate cyclization.
    • Yield: Moderate to good yields (~34-58%) depending on substrate and conditions.
  • Step 3: Deprotection to Introduce Hydroxyl Group
    The methoxy protecting group on the aromatic ring is removed by treatment with boron tribromide (BBr3) at low temperature (-78 °C), yielding the hydroxy-substituted thiazole derivative.

    • Yield: Up to 58% overall yield reported for the final hydroxy compound.

Alternative Thiolation and Cyclization Methods

  • Use of Lawesson’s Reagent
    Lawesson’s reagent is widely used for the thiolation of amides to thioamides, which are key intermediates in the synthesis of thiazole derivatives. The reagent is effective under reflux in toluene and provides good selectivity and yields.

  • Oxidative Dimerization for Related Thiazole Derivatives
    Some related compounds are synthesized by oxidative dimerization of thioamides using hypervalent iodine reagents such as o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium bromide (TEAB), followed by demethylation with BBr3.

Summary Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Description Yield (%) Reference
Acyl chloride formation Thionyl chloride, reflux 3 h Conversion of acid to acyl chloride Not specified
Amide formation Ammonia solution in ethyl acetate Formation of 2-(4-methoxyphenyl)acetamide 95
Thiolation Lawesson’s reagent, reflux in toluene Conversion of amide to thioamide High
Cyclization (Hantzsch) α-Haloketone, reflux in toluene Formation of thiazole ring 34-58
Deprotection (demethylation) Boron tribromide (BBr3), -78 °C Removal of methoxy group to hydroxy Up to 58

Research Findings and Notes

  • The use of Lawesson’s reagent is critical for efficient thiolation and cyclization steps, providing good yields and selectivity for the thiazole ring formation.
  • The classical Hantzsch thiazole synthesis remains the most reliable and widely used method for preparing this compound and its analogs.
  • Deprotection with boron tribromide is effective for converting methoxy groups to hydroxy groups without degrading the thiazole ring.
  • Industrial scale synthesis details are scarce, but principles of optimizing reaction conditions, reagent cost, and yield apply.
  • Alternative synthetic routes involving oxidative dimerization and hydrazine-mediated cyclization have been reported for related thiazole derivatives but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives .

Scientific Research Applications

Scientific Research Applications

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound in drug development, particularly in antibiotics and anticancer agents.
  • Chemical Synthesis: It is utilized as a building block in synthesizing more complex molecules.
  • Biology: It is investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Biological Activities

This compound exhibits notable biological activities. Compounds containing thiazole rings are known for their diverse pharmacological properties.

  • Antimicrobial Activity: Thiazole derivatives are associated with antibacterial and antifungal activities .
  • Anticancer Activity: Thiazole derivatives exhibit significant anticancer properties, inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and subsequent cell death in various cancer cell lines.

Anticancer Activity Case Study

In a study by Uremis et al. (2017), benzothiazole derivatives were synthesized and tested against pancreatic cancer cells. The results indicated that these compounds exhibited potent cytotoxic effects, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used.

Thiazole Derivatives as CDK4 Inhibitors

Thiazole compounds were well-tolerated in acidic conditions and possessed potent CDK4 inhibitory activity. Introducing various substituted thiazoles at the hydrazone moiety and the alkyl group at the C-6 position of the thieno[2,3-d]pyrimidine scaffold enhances chemical stability and inhibitory activities for CDK4 with selectivity against CDK2 .

  • Enzyme Inhibitory and Cytotoxic Activity: Substituted thiazole-2-carbaldehyde (6-tert-Butylthieno[2,3-d]pyrimidine-4-yl)hydrazones exhibit enzyme inhibitory and cytotoxic activity .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide involves its interaction with molecular targets and pathways in biological systems. Thiazole-containing compounds can activate or inhibit biochemical pathways, enzymes, or receptors . The specific molecular targets and pathways depend on the particular application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide, we compare it with analogous thiazole derivatives reported in crystallographic and synthetic studies. Key compounds include:

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Structural Features : A thiazole ring linked to a dichlorophenylacetamide group.
  • Key Differences: Lacks the hydroxy group on the thiazole ring, reducing hydrogen-bond donor capacity. Contains a conventional amide (-C(=O)-NH-) instead of a thioamide (-C(=S)-NH₂), which may decrease nucleophilicity and alter metabolic stability .
  • Crystallographic Data : The dichlorophenyl ring is twisted by 61.8° relative to the thiazole plane, with intermolecular N–H⋯N hydrogen bonds forming R₂²(8) motifs .

(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate

  • Molecular Formula : C₇H₁₀N₄O₃S
  • Structural Features: A 2-amino-thiazole core with a methoxyimino-ester side chain.
  • The methoxyimino-ester group introduces steric bulk and polarizability, likely affecting solubility and enzymatic interactions .

N-Substituted 2-Arylacetamide Derivatives

Examples include 2-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide and 2-(naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide.

  • Common Features : Thiazole rings coupled with arylacetamide groups.
  • Key Differences :
    • These derivatives prioritize aryl group diversity over functional group modifications (e.g., hydroxy or thioamide).
    • Their biological activities (e.g., antimicrobial) are often attributed to the aryl-thiazole synergy, whereas the thioamide in the target compound may confer redox-modulating properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Hydrogen-Bonding Motifs Biological Relevance
This compound C₅H₆N₂OS₂ 174.24 4-hydroxy-thiazole, thioamide O–H⋯S, N–H⋯S Potential antimicrobial
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 305.16 Dichlorophenyl, amide N–H⋯N (R₂²(8)) Structural mimic of penicillin
(2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate C₇H₁₀N₄O₃S 230.25 2-amino-thiazole, methoxyimino-ester N–H⋯O, C=O⋯H Synthetic intermediate

Research Findings and Functional Implications

In contrast, amide-based analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide rely on N–H⋯N bonds, forming dimeric motifs critical for crystal packing .

Electronic Effects : The thioamide group’s thiocarbonyl moiety is less electronegative than a carbonyl, altering charge distribution and redox behavior. This may enhance metal-chelation properties compared to amide derivatives .

Biological Activity : While N-substituted arylacetamides exhibit penicillin-like activity, the thioamide variant’s sulfur atom could confer resistance to enzymatic hydrolysis, a common degradation pathway for amides .

Biological Activity

2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide is a heterocyclic compound with significant biological activity, particularly noted for its antimicrobial and anticancer properties. As a thiazole derivative, it exhibits unique reactivity due to the presence of a hydroxyl group at the para position of the thiazole ring. This article explores its biological activities, mechanisms of action, and potential applications in medicine and industry.

  • Chemical Formula : C₅H₆N₂OS₂
  • Molecular Weight : 174.24 g/mol
  • Structure : The compound features a thiazole ring and a thioamide functional group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Thiazole derivatives can modulate biochemical pathways by activating or inhibiting specific enzymes or receptors. For instance, studies indicate that this compound may inhibit fungal lanosterol C14α-demethylase, a critical enzyme in the biosynthesis of ergosterol in fungi, thereby exhibiting antifungal activity .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties against both bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Candida albicans7.81 μg/mL
Staphylococcus aureus15 μg/mL
Escherichia coli10 μg/mL

These findings suggest that this compound could serve as a potential therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation. For example, compounds similar to this compound have been tested against various cancer cell lines with promising results.

Study on Antifungal Activity

A study published in 2019 synthesized several thiazole derivatives and evaluated their antifungal activity against Candida species. The most potent compound exhibited an MIC significantly lower than that of the standard antifungal fluconazole, indicating the potential of thiazole derivatives in overcoming antifungal resistance .

Investigation into Anticancer Properties

In another study focusing on anticancer properties, researchers found that thiazole derivatives could inhibit the growth of human cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways involved were analyzed using flow cytometry and Western blotting techniques .

Research Applications

The compound has several applications across different fields:

  • Pharmaceutical Development : Investigated for its potential as an antimicrobial and anticancer agent.
  • Chemical Synthesis : Used as a building block for synthesizing more complex thiazole derivatives.
  • Industrial Applications : Potential use in producing specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, a protocol adapted from thiazole-acetamide derivatives involves reacting a carboxylic acid precursor (e.g., 4-hydroxy-1,3-thiazole-2-acetic acid) with thioamide-containing reagents. Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane with triethylamine as a base at 273 K. Post-reaction, purify via extraction (e.g., dichloromethane/water) and recrystallize from a methanol-acetone mixture . Optimize reaction stoichiometry (1:1 molar ratio) to minimize byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm thiazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and ethanethioamide backbone (δ 2.5–3.5 ppm for methylene groups).
  • IR Spectroscopy : Identify key functional groups: N–H stretch (~3300 cm1^{-1}), C=O (amide I band, ~1650 cm1^{-1}), and C–S (thiazole, ~680 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Cross-validate with elemental analysis (C, H, N, S) to ensure purity .

Q. How to assess the purity of synthesized batches?

  • Methodological Answer : Employ HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Use TLC (silica gel, ethyl acetate/hexane eluent) for rapid purity checks. For crystallized samples, compare experimental and calculated powder X-ray diffraction (PXRD) patterns to detect polymorphic contamination .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be systematically analyzed?

  • Methodological Answer : Perform single-crystal X-ray diffraction and use graph set analysis (as per Etter’s formalism) to classify hydrogen bonds. For example, in related thiazole-acetamide structures, N–H⋯N bonds often form R22(8)R_2^2(8) motifs, which stabilize dimeric arrangements. Software like Mercury or PLATON can calculate bond angles/distances and generate topology diagrams .

Q. What strategies resolve data contradictions during crystallographic refinement?

  • Methodological Answer : Use SHELXL for iterative refinement, adjusting parameters like thermal displacement (Ueq_{eq}) and occupancy factors. Validate with CIF-check tools (e.g., checkCIF/PLATON) to flag geometric outliers. For twinned crystals, apply twin law matrices (e.g., HKLF 5 format in SHELXL) to deconvolute overlapping reflections .

Q. How to design experiments for evaluating anticancer activity?

  • Methodological Answer :

  • In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and measure IC50_{50} values.
  • Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Validate targets via molecular docking (e.g., AutoDock Vina) against receptors like EGFR or tubulin .

Q. What computational methods predict electronic properties relevant to drug design?

  • Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Mulliken charges. These predict reactivity sites (e.g., nucleophilic thiazole nitrogen) and guide functionalization for enhanced bioactivity .

Notes

  • Avoid commercial sources (e.g., ) and prioritize peer-reviewed methodologies.
  • For structural validation, combine SHELXL refinement with ORTEP-3 for graphical representation .
  • Contradictions in synthesis yields may arise from solvent polarity; optimize using Design of Experiments (DoE) approaches .

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